7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol
Description
Properties
IUPAC Name |
7-(azepan-1-ylmethyl)-5-chloroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-10-12(11-19-8-3-1-2-4-9-19)16(20)15-13(14)6-5-7-18-15/h5-7,10,20H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYAMJDZNVBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization with Chlorinated Aniline Derivatives
The Skraup reaction employs 4-chloro-2-aminophenol, glycerol, and sulfuric acid under controlled conditions to yield 5-chloro-8-hydroxyquinoline. Key modifications include:
-
Reactants :
-
Catalysts :
-
Solvents :
The reaction proceeds via acid-catalyzed dehydration of glycerol to acrolein, which undergoes Michael addition with 4-chloro-2-aminophenol. Cyclization and oxidation yield the quinoline core. Post-reaction neutralization with sodium hydroxide (pH 7) isolates the product.
Table 1: Optimized Reaction Conditions for 5-Chloro-8-hydroxyquinoline Synthesis
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (aminophenol:glycerol) | 1:1.8–1.9 | |
| Boric acid loading | 0.3–0.4 eq | |
| Reaction temperature | 130–140°C | |
| Yield after purification | 96.3% |
Functionalization at Position 7: Chloromethylation
Introducing the chloromethyl group at position 7 requires electrophilic substitution. The hydroxyl group at position 8 directs electrophiles to the para position (C-7) due to its electron-donating resonance effect.
Blanc Chloromethylation
Blanc chloromethylation employs formaldehyde and hydrochloric acid under acidic conditions:
-
Reactants :
-
5-Chloro-8-hydroxyquinoline (1.0 eq)
-
Paraformaldehyde (2.0 eq) as the formaldehyde source
-
Hydrochloric acid (conc., 10 eq)
-
-
Catalyst :
-
Zinc chloride (0.1 eq) to enhance electrophilicity
-
-
Conditions :
-
Reflux in dioxane (110°C, 6–8 hours)
-
The reaction installs a chloromethyl group at C-7, yielding 7-(chloromethyl)-5-chloroquinolin-8-ol. Work-up involves filtration and recrystallization from ethanol.
| Parameter | Value | Source |
|---|---|---|
| Azepane equivalence | 1.2 eq | – |
| Reaction time | 12 hours | – |
| Temperature | 25°C | – |
| Purification | Column chromatography | – |
Alternative Pathways and Considerations
Mannich Reaction Approach
A one-pot Mannich reaction could theoretically introduce the azepan-1-ylmethyl group directly:
-
Reactants :
-
5-Chloro-8-hydroxyquinoline, formaldehyde, azepane
-
-
Conditions :
-
Acidic (HCl) or neutral (DCM) medium
-
However, competing reactions at the hydroxyl group necessitate protection (e.g., as a methyl ether) prior to functionalization.
Reductive Amination
Condensing 7-formyl-5-chloroquinolin-8-ol with azepane under hydrogenation conditions (e.g., NaBH4 or H2/Pd-C) offers an alternative route. This method remains hypothetical due to a lack of reported precedents.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing substitution at C-3 or C-5 positions may occur during chloromethylation. Steric guidance from the 5-chloro substituent favors C-7 functionalization.
-
Purification : High-polarity intermediates require advanced techniques like preparative HPLC or repeated recrystallization.
-
Yield Improvements : Catalytic azepane recycling or phase-transfer catalysts could enhance substitution efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Therapeutic Applications
a. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural similarity to known antimicrobial quinolines suggests potential efficacy against a variety of bacterial strains. Studies indicate that derivatives of quinoline compounds can inhibit bacterial growth and may be effective against antibiotic-resistant strains, addressing a significant public health concern .
b. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of quinoline derivatives, including 7-(azepan-1-ylmethyl)-5-chloroquinolin-8-ol. These compounds may inhibit signaling pathways associated with inflammation, particularly through modulation of Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9. This inhibition can be beneficial in treating autoimmune diseases and inflammatory conditions .
c. Cancer Treatment
The compound's ability to interact with cellular signaling pathways positions it as a candidate for cancer therapy. Studies have suggested that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by disrupting critical signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to their death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 7-Position
The 7-position of 5-chloroquinolin-8-ol derivatives is critical for modulating biological activity. Key analogs include:
7-((1H-Indol-3-yl)methyl)-5-chloroquinolin-8-ol (Compound 16)
- Structure : Indole substituent at C7.
- Mechanism : The indole skeleton enhances interactions with hydrophobic pockets in cancer cell targets, likely through π-π stacking or hydrogen bonding .
7-((7-Azaindol-3-yl)methyl)-5-chloroquinolin-8-ol (Compound 17)
- Structure : 7-Azaindole substituent at C7.
- Activity : Moderate anticancer activity compared to Compound 16, suggesting the nitrogen atom in the azaindole may reduce lipophilicity or alter binding kinetics .
7-((4-Aminopiperidin-1-yl)methyl)-5-chloroquinolin-8-ol (Compound 51)
- Structure: 4-Aminopiperidine substituent at C7.
- Activity : Demonstrated sub-micromolar inhibition of Kir7.1 potassium channels (EC₅₀ = 3.8 µM), highlighting the role of charged amines in ion channel modulation .
7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol (Target Compound)
- Hypothesized Advantages: Flexibility: The 7-membered azepane ring may improve conformational adaptability for target binding compared to rigid indole or smaller amines. Lipophilicity: Increased logP compared to morpholine or piperazine analogs (e.g., 5b: logP ~2.1 vs.
Halogenated Derivatives and Antimicrobial Activity
Cloxyquin (5-Chloroquinolin-8-ol)
- Structure: No substituent at C7.
- Activity : TRESK potassium channel activator (EC₅₀ = 3.8 µM) with broad-spectrum antimicrobial effects (MIC = 4–16 µg/mL against Mycobacterium tuberculosis) .
Clioquinol (5-Chloro-7-iodoquinolin-8-ol)
- Structure : Iodo substituent at C7.
- Activity : Potent antimycobacterial agent (MIC = 1–4 µg/mL) but linked to neurotoxicity in clinical use .
Halquinol Components
- Composition: Mixture of 5,7-dichloro- (57–74%), 5-chloro- (23–40%), and 7-chloroquinolin-8-ol (≤4%).
Comparative Data Table
| Compound | Substituent at C7 | Key Activity | Selectivity/Notes |
|---|---|---|---|
| Target Compound | Azepan-1-ylmethyl | Anticancer (hypothesized) | High flexibility; untested |
| Compound 16 | Indol-3-ylmethyl | Cytotoxic (IC₅₀ < 1 µM) | Non-toxic to normal cells |
| Compound 51 | 4-Aminopiperidinylmethyl | Kir7.1 inhibitor (EC₅₀ 3.8 µM) | Sub-micromolar potency |
| Cloxyquin | None | Antimicrobial, TRESK activator | Broad-spectrum, low toxicity |
| Clioquinol | Iodo | Antimycobacterial | Neurotoxicity risk |
Research Findings and Mechanistic Insights
- Anticancer Activity : Indole-substituted derivatives (e.g., Compound 16) outperform azepane analogs in cytotoxicity, likely due to enhanced hydrophobic interactions .
- Antimicrobial vs. Cytotoxic Trade-offs: Halogenation at C7 (e.g., Clioquinol) enhances antimicrobial activity but introduces toxicity risks, whereas bulkier substituents (e.g., azepane) may shift activity toward anticancer targets .
- Synthetic Feasibility : Azepane derivatives can be synthesized via modified Mannich reactions (e.g., using p-TSA and microwave irradiation), yielding ~70–85% purity, comparable to indole analogs .
Biological Activity
7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with a chloro substituent and an azepan moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol has been studied for various biological activities:
- Antibacterial Activity : Exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Demonstrates efficacy against common fungal pathogens.
- Anticancer Activity : Shows potential in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Effects : Modulates inflammatory pathways effectively.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of quinoline derivatives. 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol was tested against multiple bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 µg/mL |
| Escherichia coli | 0.250 µg/mL |
| Pseudomonas aeruginosa | 0.0625 µg/mL |
These results indicate that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.
Antifungal Activity
The antifungal activity of this compound was assessed using standard antifungal susceptibility tests. The results are summarized in the following table:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 2.0 |
| Aspergillus niger | 4.0 |
These findings suggest that the compound has moderate antifungal activity, particularly against Candida albicans.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
The compound exhibited significant cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : Alters signaling pathways related to inflammation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:
- Study on Anticancer Properties : A study published in Cancer Research evaluated various derivatives of chloroquinoline compounds, including 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol, demonstrating that modifications at the azepan position significantly improved anticancer efficacy .
- Antimicrobial Efficacy : Research conducted on a series of quinoline derivatives indicated that compounds with similar structures to 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol showed enhanced antimicrobial activity due to their ability to penetrate bacterial membranes effectively .
- Inflammatory Response Modulation : Another study indicated that this compound could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol?
- Methodological Answer : The synthesis involves introducing the azepane moiety via nucleophilic substitution or reductive amination. Key steps include:
- Quinoline core formation : Start with halogenated quinoline precursors (e.g., 5-chloroquinolin-8-ol) and optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation .
- Azepane coupling : Use coupling agents such as EDC/HOBt or Mitsunobu conditions to attach the azepane ring. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .
Q. How can researchers characterize the structural integrity of 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy : Confirm the azepane-methylquinoline linkage via -NMR (e.g., δ 3.5–4.0 ppm for N-CH protons) and -NMR for carbonyl/aromatic carbons .
- Mass spectrometry : Validate molecular weight using ESI-MS or HRMS, ensuring no fragmentation of the labile azepane group .
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the hydroxyl group) .
Q. What safety precautions are critical when handling 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles, as halogenated quinolines may release toxic vapors under heating .
- Storage : Keep in amber vials at 2–8°C under inert gas (N/Ar) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., MIC values) may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for bacteria) .
- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS during assays .
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates and identify outliers .
Q. What strategies optimize the stability of 7-(Azepan-1-ylmethyl)-5-chloroquinolin-8-ol under physiological conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies at pH 1–10 (simulating GI tract/plasma) using UV-Vis spectroscopy to identify labile bonds (e.g., ester/amide) .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to predict in vivo stability .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and reduce hydrolysis .
Q. How does the azepane substituent influence the compound’s binding affinity to neurological targets compared to piperazine analogs?
- Methodological Answer :
- Molecular docking : Compare binding poses in homology models (e.g., serotonin receptors) using software like AutoDock Vina. The larger azepane ring may enhance hydrophobic interactions but reduce steric compatibility .
- SAR studies : Synthesize analogs with varying ring sizes (e.g., pyrrolidine vs. azepane) and measure IC values via radioligand binding assays .
Q. What advanced spectroscopic techniques elucidate the electronic effects of the chloro and hydroxyl groups on the quinoline ring?
- Methodological Answer :
- DFT calculations : Compute HOMO-LUMO gaps and electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at C-8 hydroxyl) .
- UV-Vis spectroscopy : Compare shifts in polar vs. non-polar solvents to assess conjugation extent .
- EPR spectroscopy : Detect radical intermediates formed during redox reactions (e.g., autoxidation of the hydroxyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
